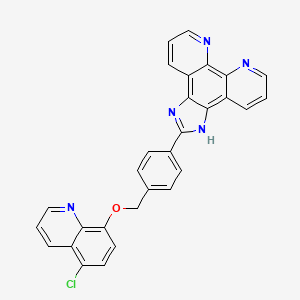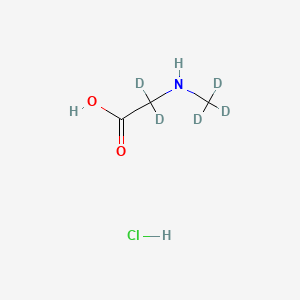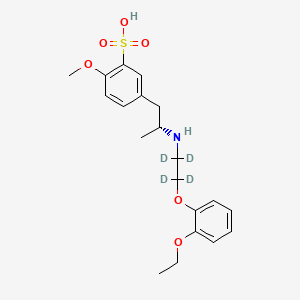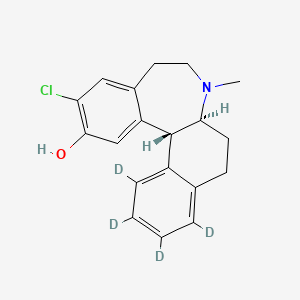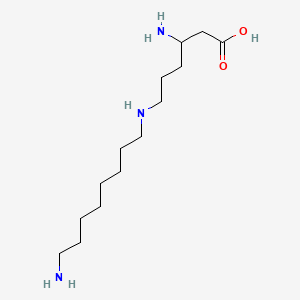
Elongation factor P-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elongation factor P-IN-1 is a compound that plays a crucial role in the translation process of protein synthesis. It is a translation elongation factor that helps alleviate ribosome pausing during the translation of specific sequences, including consecutive proline residues . This compound is essential for maintaining the efficiency and accuracy of protein synthesis in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of elongation factor P-IN-1 involves several steps, including the preparation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as chromatography and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Elongation factor P-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties and functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability, solubility, and bioactivity .
Scientific Research Applications
Elongation factor P-IN-1 has a wide range of applications in scientific research, including:
Mechanism of Action
Elongation factor P-IN-1 exerts its effects by binding to the ribosome and facilitating the formation of peptide bonds during translation elongation. It helps alleviate ribosome pausing by interacting with specific sequences in the mRNA, such as consecutive proline residues . This interaction ensures the smooth progression of the translation process and prevents stalling .
Comparison with Similar Compounds
Elongation factor P: A homologous compound that also plays a role in translation elongation.
Eukaryotic initiation factor 5A: A similar compound found in eukaryotes that performs a similar function in protein synthesis.
Uniqueness: Elongation factor P-IN-1 is unique due to its specific interaction with proline-rich sequences and its ability to alleviate ribosome pausing more effectively than other similar compounds . This makes it a valuable tool for studying and manipulating protein synthesis in various research and industrial applications .
Properties
Molecular Formula |
C14H31N3O2 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
3-amino-6-(8-aminooctylamino)hexanoic acid |
InChI |
InChI=1S/C14H31N3O2/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(16)12-14(18)19/h13,17H,1-12,15-16H2,(H,18,19) |
InChI Key |
KBFRZRWEBBFGTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCCC(CC(=O)O)N)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


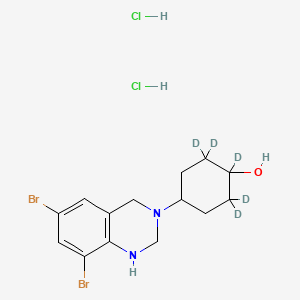

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
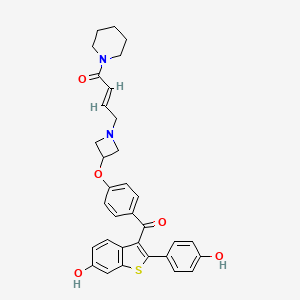



![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)

